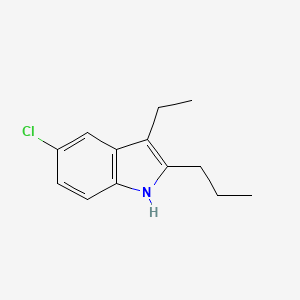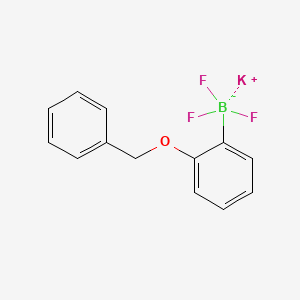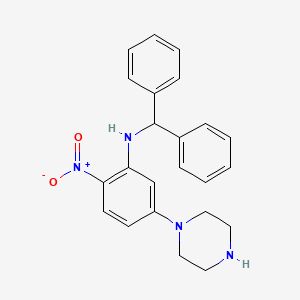![molecular formula C11H13N3OS B1461785 4-[5-(2-呋喃基)-1,3,4-噻二唑-2-基]哌啶 CAS No. 1105189-84-1](/img/structure/B1461785.png)
4-[5-(2-呋喃基)-1,3,4-噻二唑-2-基]哌啶
描述
“4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine” is a compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization and nucleophilic alkylation of heterocyclic scaffolds . For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of “4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine” includes a piperidine ring attached to a 1,3,4-thiadiazol-2-yl group, which is further substituted with a 2-furyl group .科学研究应用
合成与生物学评估
非离子表面活性剂和微生物活性:由硬脂酸合成的新型支架,包括噻二唑基哌啶,对各种细菌和真菌表现出抗菌活性。这些化合物在用环氧丙烷改性后,作为非离子表面活性剂显示出有希望的物理化学、表面性质和生物降解性 (Abdelmotaal Abdelmajeid 等,2017)。
抗利什曼病和抗结核活性:一些合成的基于哌啶的噻二唑对利什曼原虫前鞭毛体和无鞭毛体表现出显着的抗利什曼病活性,化合物 IC50 值表明其疗效强、毒性低,表明它们作为杀利什曼病剂的潜力 (A. Tahghighi 等,2011)。
抗癌潜力:带有连接到咔唑核心的 1,3,4-噻二唑部分的化合物显示出抗癌活性。合成方法允许创建具有有效抗癌作用的衍生物,突出了结构修饰对于提高生物活性的重要性 (T. Abdel-Rahman, 2006)。
化学合成和构效关系 (SAR)
5-HT7 受体拮抗剂的 SAR:对未稠合杂芳基进行系统的结构修饰,包括与噻二唑哌啶骨架相关的那些,以了解对 5-HT7 结合亲和力的影响。这项研究提供了对高亲和力所需的关键结构元素以及这些化合物在治疗应用中的潜力的见解 (L. Strekowski 等,2016)。
用于炎症性疾病的 CXCR3 拮抗剂:哌啶基脲 CXCR3 拮抗剂的开发,包括 5-(哌啶-4-基)氨基-1,2,4-噻二唑衍生物,旨在治疗炎症性疾病。这些化合物显示出良好的效力和生物利用度,表明它们有潜力作为治疗剂进一步开发 (R. Watson 等,2007)。
作用机制
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
生化分析
Biochemical Properties
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can bind to proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to impact the expression of genes involved in oxidative stress responses, thereby influencing cellular redox balance .
Molecular Mechanism
At the molecular level, 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For example, the inhibition of cytochrome P450 by 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can alter the metabolism of various substrates, affecting their bioavailability and activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine have been shown to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have indicated that prolonged exposure to 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxicity studies have indicated that high doses of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can cause liver and kidney damage, underscoring the need for careful dosage optimization in experimental settings .
Metabolic Pathways
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for toxicity . Additionally, 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is an important determinant of its activity and function . This compound has been found to localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus . Targeting signals and post-translational modifications can direct 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine to specific subcellular compartments, where it can exert its biochemical effects . For example, the localization of the compound to the mitochondria can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFKATHRSRJSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)

